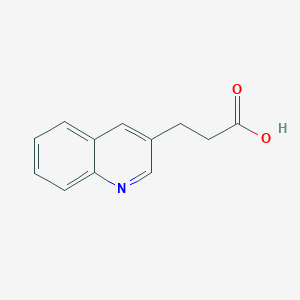

3-(Quinolin-3-YL)propanoic acid

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Medicinal and Organic Chemistry

The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. cacheby.com This designation is attributed to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. chemicalbook.comfluorochem.co.uk Quinoline derivatives have been successfully developed into drugs with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory agents. bldpharm.comtandfonline.com

The versatility of the quinoline ring allows for extensive chemical modification, enabling the synthesis of large libraries of derivatives with fine-tuned biological and physicochemical properties. fluorochem.co.uk This synthetic accessibility, combined with the inherent "druggability" of the scaffold, has solidified the prominent position of quinoline-based compounds in modern drug discovery. cacheby.com Numerous quinoline-based drug candidates are currently under clinical investigation for various diseases, particularly in the realm of oncology. cacheby.com

Overview of Propanoic Acid Derivatives in Bioactive Molecular Structures

Propanoic acid and its derivatives are another class of molecules with significant biological relevance. Arylpropionic acid derivatives, in particular, are a well-known family of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These compounds are widely utilized for their analgesic and anti-inflammatory properties. Beyond their anti-inflammatory applications, propanoic acid derivatives have been investigated for a range of other biological activities, including antimicrobial and anticancer effects. nih.gov The carboxylic acid group in these molecules often plays a crucial role in their biological activity, contributing to their solubility and ability to interact with biological targets.

Research Trajectory and Importance of 3-(Quinolin-3-YL)propanoic Acid

While the broader class of quinoline carboxylic acids has been extensively studied, the research trajectory for the specific isomer, this compound, is less defined in publicly available scientific literature. Much of the research has focused on other isomers, such as those with the propanoic acid moiety at the 2- or 4-position of the quinoline ring, or on N-substituted quinolin-2-one derivatives.

Despite the limited specific research, the structural combination of the proven quinoline scaffold and the biologically significant propanoic acid moiety suggests that this compound holds potential as a valuable building block in medicinal chemistry. Its importance lies in its potential to be explored for various therapeutic applications, leveraging the established pharmacological profiles of both its constituent parts. The compound is available from several chemical suppliers as a research chemical, indicating its use in ongoing research and development efforts. cacheby.comchemicalbook.comfluorochem.co.uk

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-quinolin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVKRIXEUOTSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497240 | |

| Record name | 3-(Quinolin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67752-28-7 | |

| Record name | 3-Quinolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67752-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Quinolin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(quinolin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Quinolin 3 Yl Propanoic Acid and Its Functionalized Analogues

Established Synthetic Pathways to the 3-(Quinolin-3-YL)propanoic Acid Core Structure

The synthesis of the this compound core can be approached through several established routes, primarily involving the construction of the quinoline (B57606) system followed by the introduction or modification of the propanoic acid side chain.

Precursor Synthesis and Starting Materials Selection

The selection of appropriate starting materials is crucial for the efficient synthesis of the target compound. Common precursors include substituted anilines and various three-carbon synthons.

One prominent method involves the reaction of 2-quinolinone with acrylic acid derivatives. acs.org In this approach, 2-quinolinone acts as a nucleophile in a Michael-type addition to an activated alkene. nih.gov Another strategy begins with appropriately substituted anilines which can be cyclized to form the quinoline ring. For instance, 2,3-dichloroquinoline (B1353807) can be used as a starting material for the synthesis of quinoline-3-carboxylic acid, a closely related precursor. google.com

A variety of starting materials and their corresponding synthetic approaches are summarized below:

| Starting Material(s) | Synthetic Approach | Key Intermediates | Reference(s) |

| 2-Quinolinone, Ethyl acrylate | Michael Addition followed by hydrolysis | Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | acs.org |

| 2,3-Dichloroquinoline | Palladium-catalyzed carbonylation and selective decarboxylation | 2,3-Quinolinedicarboxylic acid dimethyl ester | google.com |

| Anilines, Ethyl propynoate | Rhodium-catalyzed C-H insertion | 3-Substituted quinoline carboxylates | google.com |

Derivatization Strategies Targeting the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse analogues with potentially altered physicochemical and biological properties.

Esterification Reactions and Ester Analogues Formation

Esterification of the carboxylic acid is a common derivatization strategy. For instance, alkyl 3-(quinolinyl)-3-oxopropanoates can be obtained through the esterification of the corresponding β-keto acid with alcohols like methanol (B129727) and ethanol (B145695) in the presence of a strong acid catalyst such as concentrated sulfuric acid, with yields around 84%. jmcs.org.mx The hydrolysis of these ester analogues, for example, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, using a base like sodium hydroxide (B78521) in a mixture of ethanol and water, readily regenerates the carboxylic acid. acs.org

Amidation and Peptide Coupling Approaches

The carboxylic acid can be converted to a wide array of amides using standard peptide coupling techniques. A common method involves the activation of the carboxylic acid with a coupling agent followed by reaction with a primary or secondary amine.

The reaction of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid with various amines is effectively achieved using the dicyclohexylcarbodiimide (B1669883) (DCC) coupling method in the presence of an additive like N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. acs.orgnih.gov A range of amines, including propyl amine, butyl amine, and benzylamine, have been successfully coupled using this method. nih.gov Alternative coupling reagents such as HBTU, HCTU, and PyBOP are also widely used in peptide synthesis and can be applied for the amidation of this compound. p3bio.com Methods for converting the carboxylic acid to an amide also include reaction with an acid chloride. google.com

| Coupling Reagent | Amine Substrate | Yield | Reference(s) |

| DCC/NHS | Propyl amine, Butyl amine, Isopropyl amine, etc. | 49-70% | acs.orgnih.gov |

| Azide Coupling Method | Various amines | Higher than DCC method | acs.org |

Functionalization at the Quinoline Ring System

Direct functionalization of the quinoline ring in this compound derivatives allows for the introduction of various substituents, which can significantly impact the molecule's properties. C-H bond functionalization has emerged as a powerful tool for the precise and selective modification of the quinoline scaffold. rsc.org

Recent advancements have focused on the development of novel catalytic systems and methodologies for the functionalization of quinoline. rsc.org These strategies can potentially be applied to this compound to generate a library of novel compounds. For example, palladium-catalyzed decarboxylative cross-coupling reactions of quinolinone-3-carboxylic acids with (hetero)aryl halides have been established to produce 3-(hetero)aryl 4-quinolinones. nih.gov While specific examples for the direct functionalization of this compound are not extensively reported, the general reactivity of the quinoline ring suggests that electrophilic aromatic substitution, nucleophilic aromatic substitution (on activated quinolines), and transition-metal-catalyzed cross-coupling reactions are all viable strategies for its modification.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental process in organic chemistry for the functionalization of aromatic rings. researchgate.net In the context of quinoline chemistry, the introduction of substituents onto the carbocyclic ring is often governed by the electronic nature of the existing groups and the reaction conditions. While direct electrophilic substitution on a pre-formed quinoline ring to introduce a three-carbon side chain at the 3-position is not a common primary synthetic route to this compound, related electrophilic cyclization reactions are pivotal in forming the quinoline core itself. For instance, N-(2-alkynyl)anilines can undergo electrophilic cyclization using various electrophiles like iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) to yield 3-halo-substituted quinolines. nih.gov These halogenated quinolines can then serve as versatile intermediates for further functionalization, including the introduction of a propanoic acid moiety through cross-coupling reactions.

The regioselectivity of electrophilic attack on the quinoline ring is a critical consideration. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack, while the benzene (B151609) ring is generally more reactive. The position of substitution is influenced by the reaction conditions and the nature of the substituent already present on the aniline (B41778) precursor. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the synthesis of complex molecules, including derivatives of this compound. These methods typically involve the coupling of a quinoline-based electrophile (e.g., a haloquinoline) with a suitable three-carbon nucleophilic partner.

While the direct coupling of a 3-haloquinoline with a propanoic acid equivalent is a plausible route, a more common approach involves the construction of a related functional group that can be subsequently converted to the desired carboxylic acid. For example, a Heck-type reaction between a 3-haloquinoline and an acrylic acid ester could, in principle, afford a 3-(quinolin-3-yl)acrylic acid ester, which could then be reduced to the target propanoic acid derivative.

A notable example of a transition metal-free approach to a related system involves the synthesis of 3-acylquinolines through a formal [4+2] annulation of anthranils and enaminones. mdpi.com This method, while not directly yielding the propanoic acid, demonstrates the construction of a functionalized quinoline at the 3-position which could potentially be elaborated to the desired side chain.

Synthesis of Key Analogue Scaffolds based on this compound

The core structure of this compound can be modified to create a variety of analogues with potentially diverse biological or material properties. Key among these are the corresponding β-keto acid and α-amino acid derivatives.

Preparation of 3-(Quinolin-3-yl)-3-oxopropanoic Acid and its Derivatives

3-(Quinolin-3-yl)-3-oxopropanoic acid, a β-keto acid, is a valuable synthetic intermediate. Its preparation can be accomplished through several methods, most notably through the hydrolysis of a pyranoquinolinedione precursor.

A well-established method for the synthesis of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid involves the alkaline hydrolysis of a corresponding pyrano[3,2-c]quinolinedione. redalyc.orgjmcs.org.mxscielo.org.mxresearchgate.net This reaction is typically carried out by warming an aqueous sodium hydroxide solution of the pyranoquinolinedione at approximately 50°C, leading to the β-keto acid in high yield (e.g., 94%). redalyc.org It is important to control the reaction conditions, as prolonged boiling in aqueous sodium hydroxide can lead to ring-opening followed by decarboxylation to yield 3-acetyl-4-hydroxyquinolin-2(1H)-one. redalyc.org

The hydrolysis of 3-nitropyranoquinolinones under alkaline conditions can also lead to quinolinones with β-keto acid side chains, among other degradation products, depending on the reaction time. researchgate.net

An alternative, though less direct, route to esters of 3-(quinolin-3-yl)-3-oxopropanoic acid involves a Claisen condensation reaction. For example, the reaction between diethyl carbonate and 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one can provide the corresponding ethyl 3-(quinolin-3-yl)-3-oxopropanoate. redalyc.org

Synthesis of 2-Amino-3-(quinolin-3-yl)propanoic Acid (Quinolinylalanine) and its Derivatives

2-Amino-3-(quinolin-3-yl)propanoic acid, also known as quinolinylalanine, is an unnatural amino acid that can be incorporated into peptides to study structure-activity relationships or to develop novel therapeutic agents.

The synthesis of quinolinylalanine derivatives can be approached through various standard methods for α-amino acid synthesis. One common strategy involves the asymmetric alkylation of a glycine-derived Schiff base. For instance, the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with a suitable 2-nitrobenzyl bromide, followed by a reductive cyclization, can provide 3-amino-3,4-dihydro-1H-quinolin-2-one derivatives in high yield and enantiomeric excess. capes.gov.br While this specific example leads to a cyclic analogue, the principle of using a glycine (B1666218) enolate equivalent and a quinolinyl-containing electrophile is a viable strategy for accessing quinolinylalanine.

Another general approach involves the amination of a pre-formed α-keto acid or α-halo acid derivative of this compound. The synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives has been reported, which could potentially serve as precursors for the introduction of an amino group at the α-position. nih.govacs.orgacs.org

Advancements in Green Chemistry Approaches for Quinoline-Propanoic Acid Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic methodologies. For the synthesis of quinoline-propanoic acids, this translates to the use of greener solvents, alternative energy sources, and recyclable catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govrsc.orgrsc.org The synthesis of quinoline-3-carboxylic acid derivatives has been successfully achieved using microwave irradiation, sometimes in aqueous micellar microreactors, which further enhances the green credentials of the process. nih.gov For instance, a microwave-assisted Gould-Jacobs reaction can be employed for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives, which are precursors to the target acid. rsc.org While a direct microwave-assisted synthesis of this compound is not explicitly detailed in the provided search results, the successful application of this technology to closely related structures suggests its feasibility.

Ultrasound-assisted synthesis is another energy-efficient technique that can accelerate chemical reactions. derpharmachemica.comresearchgate.netnih.gov The use of ultrasonic irradiation has been reported for the synthesis of various quinoline derivatives, offering advantages such as higher yields and significantly shorter reaction times compared to conventional heating methods. derpharmachemica.comnih.gov For example, the synthesis of hybrid quinoline-imidazole derivatives has been efficiently carried out using ultrasound, highlighting the potential of this technology for the synthesis of complex quinoline-based molecules. rsc.org

| Green Approach | Key Reaction | Catalyst/Medium | Advantages | Reported Application |

| Microwave-Assisted Synthesis | Gould-Jacobs Reaction / Cyclocondensation | Aqueous micellar microreactors / Solvent-free | Reduced reaction times, higher yields, cleaner reactions. nih.govrsc.org | Synthesis of quinoline-3-carboxylic acid derivatives. nih.gov |

| Ultrasound-Assisted Synthesis | N-acylation / Cycloaddition | Ethanol / Methanol | Dramatically decreased reaction times, higher yields, reduced solvent use. derpharmachemica.comnih.gov | Synthesis of hybrid quinoline-anchored sulfonamides and quinoline-imidazole derivatives. nih.govrsc.org |

| Recyclable Catalysis | Friedländer Synthesis | Palladium in PEG-2000 / Uranyl acetate (B1210297) dihydrate | Catalyst reusability, reduced waste. researchgate.netderpharmachemica.com | Synthesis of substituted quinolines. researchgate.netderpharmachemica.com |

Reactivity and Transformation Mechanisms of 3 Quinolin 3 Yl Propanoic Acid Derivatives

Condensation Reactions and Cyclization Pathways

Condensation and subsequent cyclization reactions are fundamental to the synthetic utility of 3-(quinolin-3-yl)propanoic acid derivatives, enabling the creation of fused ring systems with potential biological activities.

Knoevenagel Condensation with Carbonyl Compounds

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com In the context of quinoline (B57606) chemistry, this reaction has been employed to synthesize a variety of derivatives. For instance, the condensation of ortho-azidobenzaldehydes with β-ketosulfonamides or ketosulfones, proceeding through a Knoevenagel condensation/aza-Wittig reaction cascade, affords 3-sulfonyl-substituted quinolines. nih.govsemanticscholar.org This domino reaction sequence involves the initial formation of an iminophosphorane from the o-azidobenzaldehyde, followed by a base-mediated Knoevenagel condensation and subsequent intramolecular aza-Wittig reaction to yield the final quinoline product. nih.govsemanticscholar.org

A proposed mechanism for a base-catalyzed Knoevenagel condensation involves the reaction of an un(substituted) aromatic aldehyde with malononitrile, leading to an in-situ cinnamic nitrile derivative. nih.gov This intermediate then undergoes a Michael addition with a quinoline derivative, such as 2,4-dihydroxy-1-methylquinolin, followed by cyclization to form the final product. nih.gov The use of catalysts like piperidine (B6355638) or biogenic carbonates can facilitate this reaction. wikipedia.orgmdpi.com

The reaction conditions and the nature of the reactants significantly influence the outcome. For example, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in ethanol (B145695) using piperidine as a base yields an enone, which exists as a charge transfer complex. wikipedia.org While an initial mixture of E and Z isomers may form, the more stable Z-isomer can often be obtained due to rapid equilibration. wikipedia.org

Reactions with Aldehydes and Ketones

The reactions of this compound derivatives with aldehydes and ketones are not limited to Knoevenagel condensations. These reactions generally follow a two-step pattern of nucleophilic addition to the carbonyl carbon, followed by protonation of the resulting negatively charged oxygen. masterorganicchemistry.com The presence of a good leaving group on the carboxylic acid derivative can lead to nucleophilic substitution. youtube.com

For example, the reaction of 3-(quinolin-3-yl)-3-oxopropanoic acid with various aldehydes, such as salicylaldehyde, 3-formylquinolones, and 3-formylchromone, has been investigated. researchgate.net These reactions, often considered a type of Knoevenagel condensation, lead to the formation of new heterocyclic structures. researchgate.net The reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) results in the hydroarylation of the carbon-carbon double bond, yielding 3-aryl-3-(furan-2-yl)propenoic acid derivatives. mdpi.com

Nucleophilic and Electrophilic Substitution Reactions on Derivatives

The quinoline ring system and the propanoic acid side chain of this compound derivatives are susceptible to both nucleophilic and electrophilic substitution reactions, allowing for further functionalization.

Nucleophilic substitution reactions often occur at the carbonyl group of the carboxylic acid derivative or at positions on the quinoline ring activated by electron-withdrawing groups. ualberta.ca For example, the conversion of methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate to the corresponding carboxylic acid is achieved through hydrolysis with sodium hydroxide (B78521). nih.gov The same ester can be reacted with hydrazine (B178648) hydrate (B1144303) to yield 3-[2-oxoquinolin-1(2H)-yl]propanhydrazide. nih.gov This hydrazide can then serve as a building block for further modifications, such as the formation of oxadiazoles (B1248032) and thiosemicarbazides. nih.gov

Furthermore, the chloro group in derivatives like ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate can be displaced by nucleophiles. In one instance, a nucleophilic aromatic substitution with 2,3-dimethylaniline (B142581) was used to form a monoaminated derivative. mdpi.com However, the use of a tertiary amine base like triethylamine (B128534) can lead to the formation of byproducts through its action as a nucleophile. mdpi.com

Electrophilic substitution reactions can also be performed on the quinoline nucleus, although the reactivity is influenced by the existing substituents. For instance, the chemoselective reactions of heterocyclic amides with electrophiles have been extensively studied, leading to either N-substituted or O-substituted products, or a mixture of both. nih.gov The reaction of quinolin-2-one with electrophiles like alkyl halides or aroyl halides in the presence of a base typically results in N-substitution. nih.gov

Formation of Novel Heterocyclic Ring Systems from this compound Analogues

The versatile reactivity of this compound analogues makes them ideal precursors for the synthesis of a wide array of novel heterocyclic ring systems, including those with potential pharmacological applications.

Synthesis of Pyranoquinoline Derivatives

Pyranoquinoline derivatives are a significant class of heterocyclic compounds that can be synthesized from this compound analogues. One approach involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate (pTsOH·H2O). nih.gov This reaction proceeds via a tandem mechanism to yield pyrano[3,2-c]quinolones. nih.gov

Another strategy utilizes a multicomponent reaction. For example, the one-pot condensation of 2,4-dihydroxy-1-methylquinoline, various aromatic aldehydes, and malononitrile, catalyzed by triethylamine, produces 2-amino-6-methyl-5-oxo-4-sub(aryl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives. nih.gov A microwave-assisted method has also been developed for the synthesis of ethyl 2-amino-4-aryl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates. rsc.org

The hydrolysis of pyranoquinolinedione in an aqueous alkaline medium can lead to the formation of quinolinyl-3-oxopropanoic acid, highlighting the reversible nature of these cyclizations under certain conditions. researchgate.net

Formation of Pyrazolinylquinoline Structures

While the direct synthesis of pyrazolinylquinoline structures from this compound is not extensively detailed in the provided context, the formation of related nitrogen-containing heterocycles is well-documented. The synthesis of pyrano[2,3-h]quinolines containing an aminated chain demonstrates the introduction of nitrogen-containing functionalities. clockss.org In one example, a pyranoquinoline derivative was treated with 3-dimethylaminopropylamine, resulting in substitution to yield 3-(5-chloro-2,2-dimethyl-2,6-dihydropyrano[2,3-h]quinolin-4-yl)-N-(3-dimethylaminopropyl)carboxamide. clockss.org

The general principles of forming heterocyclic rings from quinoline precursors can be applied to the synthesis of pyrazolinylquinolines. This would likely involve the reaction of a this compound derivative, or a suitably functionalized analogue, with a hydrazine derivative. The initial condensation would be followed by cyclization to form the pyrazoline ring fused to or substituted on the quinoline core.

Generation of Indolylidenepyranoquinoline Systems

The synthesis of indolylidenepyranoquinoline systems represents a sophisticated fusion of indole (B1671886), pyran, and quinoline rings. While direct literature on the one-pot synthesis of this specific tricycle from this compound is not prevalent, a plausible and chemically sound approach involves a multi-step sequence centered around the Knoevenagel condensation. This reaction is a cornerstone in carbon-carbon bond formation, typically involving an aldehyde or ketone and an active methylene compound. acgpubs.orgacgpubs.orgresearchgate.net

A hypothetical, yet rational, pathway could commence with the appropriate functionalization of a pyrano[3,2-c]quinoline scaffold. For instance, the Vilsmeier-Haack formylation of a suitable pyrano[3,2-c]quinolinone could yield a reactive 3-carboxaldehyde derivative. researchgate.net This aldehyde would then serve as the electrophilic partner in a Knoevenagel condensation with an active methylene compound derived from an indole nucleus, such as (1H-indol-3-yl)acetonitrile or ethyl (1H-indol-3-yl)acetate.

The condensation, typically catalyzed by a weak base like piperidine or triethylamine, would result in the formation of a new carbon-carbon double bond, linking the indole moiety to the pyranoquinoline core through a ylidene bridge. The resulting indolylidene-pyranoquinoline system would be a complex, polycyclic aromatic structure with potential for diverse biological activities, stemming from the combined pharmacophores of its constituent heterocycles.

Other Fused Heterocyclic Compounds

Derivatives of this compound are valuable precursors for a variety of other fused heterocyclic compounds through intramolecular and intermolecular cyclization reactions.

One common strategy involves converting the carboxylic acid group into a more reactive intermediate. For example, the propanoic acid derivative can be converted to its corresponding hydrazide by reaction with hydrazine. This hydrazide is a key building block for synthesizing five-membered heterocycles. Treatment with triethyl orthoformate can yield a 1,3,4-oxadiazole (B1194373) ring, while reaction with carbon disulfide in the presence of a base leads to the formation of a 1,3,4-oxadiazole-2-thione. amazonaws.com

Furthermore, the reaction of 4-hydroxy-quinolin-2-ones with dichloropyrazines can lead to complex fused systems like pyrazino[2',3':4,5]furo[3,2-c]quinolin-6(5H)-ones. acgpubs.org More intricate fused systems, such as quinoline-fused triazolo-azepines and triazolo-oxepines, can be constructed through palladium-catalyzed C-H functionalization of quinoline-tethered triazoles, which are themselves synthesized from precursors like 2-chloro-3-formylquinoline. nih.gov Additionally, the reaction of 3-nitropyranoquinolinones with nitrogen nucleophiles can lead to annulated products like pyrazolo- and isoxazolo-pyranoquinolinones. researchgate.netnih.gov Three-component reactions involving quinolin-6-amine, arylglyoxals, and cyclohexane-1,3-diones provide access to novel 3H-pyrrolo[3,2-f]quinoline derivatives.

Table 1: Examples of Fused Heterocyclic Compounds from Quinoline Derivatives

| Starting Material/Precursor | Reagent(s) | Fused Heterocycle Formed |

|---|---|---|

| 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide | Triethyl orthoformate | 1-[2-(1,3,4-Oxadiazol-2-yl)ethyl]quinolin-2(1H)-one amazonaws.com |

| 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide | Carbon disulfide, KOH | 1-[2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one amazonaws.com |

| 6,7-Disubstituted-4-hydroxy-quinolin-2-ones | 2,3-Dichloropyrazine, Et3N | Pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-ones acgpubs.org |

| Quinoline-tethered triazoles | Palladium catalyst | Quinoline-fused triazolo-azepines/oxepines nih.gov |

| Pyrano[3,2-c]quinoline-3-carboxaldehyde | Hydrazine hydrate | Pyrazole annulated pyrano[3,2-c]quinoline-2,5(6H)-dione nih.gov |

| Quinolin-6-amine, arylglyoxal, cyclohexane-1,3-dione | Acetic acid | 3H-Pyrrolo[3,2-f]quinoline derivatives |

Hydrolysis and Decarboxylation Pathways of β-Keto Acid Analogues

The β-keto acid analogue, 3-(quinolin-3-yl)-3-oxopropanoic acid, is a key intermediate that can be prepared by the alkaline hydrolysis of pyrano[3,2-c]quinolinedione precursors. acgpubs.org The stability of this β-keto acid is often transient, as it is susceptible to further reactions, most notably decarboxylation.

The hydrolysis of the pyranoquinone ring is a crucial first step. For example, the alkaline hydrolysis of 3-nitropyranoquinolinones can be carefully controlled to yield the corresponding β-keto acid. researchgate.net However, prolonged reaction times or heating can lead to degradation.

Upon heating, β-keto acids readily undergo decarboxylation, losing a molecule of carbon dioxide to form a ketone. This reaction proceeds through a cyclic six-membered transition state, which facilitates the cleavage of the carbon-carbon bond. In the case of 3-(quinolin-3-yl)-3-oxopropanoic acid, decarboxylation would yield 3-acetylquinoline.

The hydrolysis of related nitropyranoquinolinones demonstrates a stepwise degradation pathway. Initial hydrolysis forms the β-keto acid, which can then undergo further transformation to an α-keto acid, and eventually to a simple quinoline-3-carboxylic acid upon extended exposure to the hydrolytic conditions. researchgate.net This highlights the careful control of reaction conditions required to isolate the desired β-keto acid intermediate.

Table 2: Degradation Products from Alkaline Hydrolysis of 3-Nitropyranoquinolinones

| Reaction Time | Major Product(s) |

|---|---|

| Short (e.g., 30 min) | β-Keto acid derivative researchgate.net |

| Intermediate (e.g., 4-6 h) | Nitroacetyl quinolinone, α-Keto acid derivative researchgate.net |

| Long (e.g., 12 h) | Quinolinone-3-carboxylic acid researchgate.net |

Reactions with Nitrogen Nucleophiles

The carboxylic acid and its derivatives, such as esters and acyl chlorides, derived from this compound are reactive towards a wide range of nitrogen nucleophiles. These reactions are fundamental for creating amide bonds and introducing nitrogen-containing functional groups.

A common transformation is the reaction of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid with various primary and secondary amines, such as propylamine, benzylamine, and morpholine. amazonaws.com This amidation can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (NHS) to afford the corresponding N-alkyl or N-aryl propanamides in good yields. amazonaws.com

Another important nitrogen nucleophile is hydrazine. The reaction of the ethyl ester of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid with hydrazine hydrate yields the corresponding propanehydrazide. amazonaws.com This hydrazide is a versatile intermediate for constructing heterocyclic rings, as discussed in section 3.3.4.

Furthermore, β-keto acid and α-keto acid derivatives of the quinoline system also react with nitrogen nucleophiles. For instance, the α-keto acid derivative can react with p-toluidine (B81030) to form a Schiff base (iminoacetic acid derivative). researchgate.net The reaction of pyrano[3,2-c]quinoline-3-carboxaldehyde derivatives with thiosemicarbazide, followed by oxidative cyclization, is a route to 3-(5-amino-1,3,4-thiadiazol-2-yl) substituted pyranoquinolinones. nih.gov These reactions demonstrate the utility of quinoline propanoic acid derivatives in synthesizing a diverse array of nitrogen-containing compounds.

Table 3: Reactions of this compound Derivatives with Nitrogen Nucleophiles

| Quinoline Derivative | Nitrogen Nucleophile | Product Type |

|---|---|---|

| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Propylamine, Benzylamine, Morpholine | N-Substituted propanamides amazonaws.com |

| Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | Hydrazine hydrate | 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide amazonaws.com |

| 2-Oxoacetic acid quinoline derivative | p-Toluidine | Iminoacetic acid derivative researchgate.net |

| Pyrano[3,2-c]quinoline-3-carboxaldehyde | Thiosemicarbazide | 3-(5-Amino-1,3,4-thiadiazol-2-yl) derivative nih.gov |

| 3-Formylchromone derivative | Heterocyclic amines | Fused heterocyclic systems nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Pharmacophoric Features within the 3-(Quinolin-3-YL)propanoic Acid Scaffold

The fundamental pharmacophore of this compound comprises three key features: the heterocyclic quinoline (B57606) ring, the carboxylic acid group, and the three-carbon aliphatic linker. Each of these components plays a crucial role in the molecule's interaction with biological targets.

The three-carbon linker provides spatial separation and conformational flexibility between the quinoline core and the carboxylic acid group. This spacer allows the two key pharmacophoric elements to adopt an optimal orientation for binding to a specific biological target. The length and rigidity of this linker are critical parameters that can be modulated to fine-tune biological activity.

Pharmacophore models for various quinoline derivatives have been developed to understand their mechanism of action. For instance, a pharmacophore model for antioxidant quinoline derivatives identified an aromatic ring and hydrogen bond acceptors as key features nih.gov. In the context of this compound, the quinoline ring would fulfill the requirement for an aromatic feature, while the carboxylic acid and the quinoline nitrogen could act as hydrogen bond acceptors.

Bioisosteric replacement is a common strategy in drug design to modulate a compound's properties while retaining its essential binding characteristics acs.orgacs.org. For the this compound scaffold, potential bioisosteric replacements could include:

For the carboxylic acid: tetrazole, hydroxamic acid, or sulfonamide groups, which can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid.

For the quinoline ring: other bicyclic heteroaromatic systems like quinoxaline (B1680401), cinnoline, or benzimidazole (B57391) could be explored to alter electronic properties and hydrogen bonding patterns acs.orgmdpi.com. The replacement of the quinoline ring with a quinoxaline scaffold has been noted in the development of various biologically active compounds acs.org.

Influence of Substituents on the Quinoline Ring System on Bioactivity

The biological activity of the this compound scaffold can be significantly modulated by introducing various substituents onto the quinoline ring. The nature, position, and size of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties. The potential for activity is directly linked to the substituent effect on the ring nih.gov.

Electronic Effects:

The introduction of electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3), methyl (-CH3), or amino (-NH2) groups, increases the electron density of the quinoline ring. This can enhance π-π stacking interactions and alter the basicity of the quinoline nitrogen, potentially leading to stronger interactions with the biological target. For example, in some classes of quinoline derivatives, the presence of a strong electron-donating methoxy group at the C6 position has been associated with increased potency nih.gov. Similarly, the presence of an electron-donating diethylamine (B46881) group at position 7 of a coumarin (B35378) scaffold linked to a quinoline derivative showed selective acetylcholinesterase (AChE) inhibitory activity nih.gov.

Conversely, the introduction of electron-withdrawing groups (EWGs) , such as halogens (e.g., -Cl, -F), nitro (-NO2), or trifluoromethyl (-CF3) groups, decreases the electron density of the quinoline ring. This can influence hydrogen bonding capabilities and introduce new interactions, such as halogen bonds. In certain antimalarial quinoline analogues, the presence of electron-withdrawing trifluoromethyl groups was found to be comparable in potency to chloroquine (B1663885) nih.gov. Another study on coumarin-quinoline hybrids showed that an electron-withdrawing chloride atom at position 7 resulted in selective butyrylcholinesterase (BChE) inhibition nih.gov. The efficiency of certain chemical reactions to synthesize quinolinones has been observed to decrease with electron-poor oxindoles, which are precursors to the quinoline ring, suggesting a significant impact of electronic effects on the scaffold acs.org.

Positional Isomerism:

The position of the substituent on the quinoline ring is critical. For instance, a fluoro group at the C6 position of some quinoline moieties led to an increase in anti-malarial activity compared to analogues with the fluoro group at other positions nih.gov. Similarly, the anti-parasitic activity of certain quinolinone-chalcone derivatives was found to be dependent on the position of electron-donating substituents on an associated phenyl ring nih.gov.

The following table summarizes the general effects of substituents on the bioactivity of quinoline-based compounds, which can be extrapolated to the this compound scaffold.

| Substituent Type | Position on Quinoline Ring | General Effect on Bioactivity | Reference |

| Electron-Donating (e.g., -OCH3) | C6 | Increased potency in some antimalarial analogs. | nih.gov |

| Electron-Donating (e.g., diethylamine) | C7 (on linked scaffold) | Selective AChE inhibition. | nih.gov |

| Electron-Withdrawing (e.g., -CF3) | General | Potent antimalarial activity. | nih.gov |

| Electron-Withdrawing (e.g., -Cl) | C7 | Selective BChE inhibition. | nih.gov |

| Fluoro (-F) | C6 | Enhanced anti-malarial activity. | nih.gov |

Impact of Propanoic Acid Side Chain Modifications on Biological Efficacy

The propanoic acid side chain of this compound is a key determinant of its biological activity and offers a rich avenue for structural modification to enhance efficacy and modulate pharmacokinetic properties. Modifications to this side chain can influence the molecule's acidity, polarity, and ability to interact with specific residues in a target binding site.

Esterification and Amidation:

Conversion of the carboxylic acid to an ester or an amide represents a common and impactful modification. Esterification, for instance, by converting the carboxylic acid to a methyl or ethyl ester, neutralizes the negative charge and increases lipophilicity. This can enhance cell membrane permeability and oral absorption, making the ester a potential prodrug that is hydrolyzed in vivo to release the active carboxylic acid.

Amidation , the formation of an amide by reacting the carboxylic acid with an amine, introduces a hydrogen bond donor (the N-H group) and can significantly alter the molecule's biological activity. The substituent on the amide nitrogen can be varied to explore interactions with different regions of the binding pocket. For example, in a study on 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, the synthesis of various N-alkylpropanamides led to compounds with potent cytotoxicity against cancer cells nih.gov. One such derivative, N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide, demonstrated notable activity nih.gov.

Chain Length and Rigidity:

The length of the aliphatic chain connecting the quinoline ring to the acidic group is another critical parameter. Varying the chain length from one (acetic acid) to four (butanoic acid) or more carbons can alter the distance between the key pharmacophoric groups, potentially leading to a better fit within the target's binding site.

Introducing rigidity into the side chain, for example by incorporating a double bond (to form a propenoic acid derivative) or a cyclopropyl (B3062369) group, can lock the molecule into a specific conformation. This can lead to an increase in potency if the rigid conformation is the bioactive one, but a decrease in activity if it is not. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives highlights how modifications to the propanoic acid backbone can be achieved mdpi.com.

The following table outlines potential modifications to the propanoic acid side chain and their likely impact on biological properties.

| Modification | Example | Potential Impact on Bioactivity | Reference |

| Esterification | Methyl propanoate | Increased lipophilicity, potential prodrug. | General Medicinal Chemistry Principles |

| Amidation | N-alkyl propanamide | Altered hydrogen bonding, potential for new interactions. | nih.gov |

| Chain Extension | Butanoic acid derivative | Altered spatial orientation of pharmacophores. | General Medicinal Chemistry Principles |

| Introduction of Rigidity | Propenoic acid derivative | Conformational restriction, potential for enhanced potency. | mdpi.com |

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of this compound is a critical factor in its ability to bind to a biological target. The flexibility of the propanoic acid side chain allows the molecule to adopt multiple conformations in solution. However, it is likely that only one or a limited number of these conformations are "bioactive," meaning they have the correct shape to fit into the binding site of the target protein and elicit a biological response.

Conformational analysis aims to identify the low-energy, stable conformations of a molecule and, through correlation with biological activity data, to pinpoint the bioactive conformation. This can be achieved through computational methods, such as molecular mechanics and quantum chemistry calculations, as well as experimental techniques like X-ray crystallography and NMR spectroscopy.

The key rotatable bonds in this compound are the C3-Cα and Cα-Cβ bonds of the propanoic acid side chain. Rotation around these bonds gives rise to different spatial arrangements of the quinoline ring relative to the carboxylic acid group. For instance, a study on the crystal structure of a related compound, 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, revealed a bent conformation of the propanoic acid side chain mdpi.com. This contrasts with other 3-phenylpropanoic acid structures where the side chain is typically in a more extended trans conformation mdpi.com. This suggests that substituents on the aromatic ring can influence the preferred conformation of the side chain.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to determine the relative energies of different conformers. By comparing the conformations of highly active analogues with those of inactive ones, researchers can develop a hypothesis about the bioactive conformation. This knowledge is invaluable for the design of new, more potent, and selective compounds. For example, by designing molecules that are pre-organized in the bioactive conformation, it is possible to reduce the entropic penalty of binding, leading to higher affinity.

The identification of the bioactive conformation is a crucial step in rational drug design. It allows for the construction of more accurate pharmacophore models and can guide the design of conformationally restricted analogues, which can have improved potency and selectivity. While specific conformational analysis studies on this compound are not widely reported in the public domain, the principles derived from related structures underscore the importance of this aspect in understanding its structure-activity relationship.

Pharmacological and Therapeutic Potential of 3 Quinolin 3 Yl Propanoic Acid Derivatives

Exploration of Antiparasitic Activities of Functionalized Quinolinones

Quinoline (B57606) derivatives have been a cornerstone in the development of antiparasitic drugs. researchgate.net Functionalized quinolinones, in particular, have shown significant promise. For instance, novel quinolinone-chalcone hybrids have been synthesized and evaluated for their activity against the mammalian stages of Trypanosoma brucei and Leishmania infantum. researchgate.net One such hybrid, quinolinone-chalcone 10, demonstrated notable antiparasitic properties against both organisms. researchgate.net

Furthermore, the modification of the quinoline nucleus at various positions has been shown to influence the antiparasitic activity. Studies on quinolinyl β-enaminones revealed that while they exhibited low antimalarial activity, certain derivatives displayed significant in vitro adulticidal activity against Brugia malayi. iaea.org Additionally, quinolone-coumarin hybrids have been investigated for their efficacy against Toxoplasma gondii, with some compounds showing a significant therapeutic effect with minimal host cell toxicity. nih.gov

| Compound Type | Target Organism | Key Findings | Reference |

| Quinolinone-Chalcone Hybrids | Trypanosoma brucei, Leishmania infantum | Compound 10 showed activity against both parasites. | researchgate.net |

| Quinolinyl β-enaminones | Brugia malayi | Four compounds showed significant in vitro adulticidal activity. | iaea.org |

| Quinolone-Coumarin Hybrids | Toxoplasma gondii | QC1, QC3, and QC6 showed significant therapeutic effects. | nih.gov |

Investigation of Antimalarial Properties Associated with Quinoline Scaffolds

The quinoline ring is a fundamental component of many antimalarial drugs, including the historically significant chloroquine (B1663885) and quinine. acs.org The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based antimalarial agents. nih.gov Research has focused on chemical modifications of the quinoline scaffold to create analogues with potent activity against both sensitive and resistant malaria strains. nih.gov

Molecular hybridization, which involves combining the quinoline core with other pharmacophores, is a key strategy. nih.gov For example, hybrids of quinoline and piperidine (B6355638) have been shown to enhance drug uptake and accumulation. nih.gov Ferrocenyl quinoline-benzimidazole hybrids have also been developed, demonstrating a multi-pronged approach by targeting the malaria parasite at different life cycle stages. acs.org These hybrids have shown potent submicromolar activity against both drug-sensitive and multidrug-resistant P. falciparum strains. acs.org

| Quinoline Derivative Type | Target | Key Findings | Reference |

| Quinoline-Piperidine Hybrids | Plasmodium falciparum | Enhanced drug uptake and accumulation. | nih.gov |

| Ferrocenyl Quinoline-Benzimidazole Hybrids | P. falciparum (drug-sensitive and resistant strains) | Potent submicromolar activity; targets multiple life cycle stages. | acs.org |

| 8-Aminoquinolines | Plasmodium vivax and P. ovale | Eradicate liver hypnozoites; used for prophylaxis. | nih.gov |

Assessment of Potential Antitumor and Antifungal Activities for Novel Heterocyclic Derivatives

Beyond their antiparasitic effects, quinoline derivatives have been investigated for their potential as antitumor and antifungal agents. spast.org The functionalization of quinoline derivatives can be utilized to control their cytotoxic effects against cancer cells. brieflands.com

In the realm of antitumor research, novel quinoline derivatives have been designed as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. nih.gov One such compound, 4c, demonstrated significant antiproliferative activity against a broad range of cancer cell lines and induced cell cycle arrest and apoptosis in breast cancer cells. nih.gov Furthermore, derivatives of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid have shown potent cytotoxicity against MCF-7 breast cancer cells. nih.gov

Regarding antifungal properties, quinoline derivatives have shown activity against various fungal species, including Candida and dermatophytes. nih.gov Modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus have yielded compounds with selective antifungal action. nih.gov For instance, certain derivatives were active against yeast, while others demonstrated efficacy against filamentous fungi. nih.gov Inspired by the natural alkaloid quinine, novel quinoline derivatives have been synthesized and shown to exhibit significant fungicidal activities. researchgate.net Additionally, a series of new fluorinated quinoline analogs have demonstrated good antifungal activity against various phytopathogenic fungi. mdpi.com

Modulation of Key Biological Pathways by 3-(Quinolin-3-YL)propanoic Acid Analogues

Inhibition of Metabolic Enzymes

Derivatives of this compound have been shown to modulate the activity of key metabolic enzymes. One area of focus has been the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Quinoline-linked benzothiazole (B30560) hybrids have been synthesized and shown to have promising α-glucosidase inhibitory activity, with some derivatives exhibiting significantly higher potency than the standard drug acarbose. nih.gov Kinetic studies revealed that the most potent compound acts as a non-competitive inhibitor. nih.gov

Another important target is lactate (B86563) dehydrogenase A (LDHA), an enzyme that is often upregulated in cancer cells. Novel ethyl pyrimidine-quinolincarboxylate derivatives have been designed as hLDHA inhibitors, with several compounds showing potent inhibition. mdpi.com These findings suggest that targeting metabolic enzymes with quinoline-based compounds could be a viable therapeutic strategy.

Interactions with Signaling Receptors (e.g., S1P1 agonists as seen with related quinolinones)

Analogues of this compound have also been found to interact with important signaling receptors. For instance, the sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking. nih.gov Agonists of the S1P1 receptor can induce its internalization, leading to the sequestration of lymphocytes in lymph nodes, which is a therapeutic strategy for autoimmune diseases like multiple sclerosis. nih.gov While direct studies on this compound derivatives as S1P1 agonists are limited, the broader class of quinolinones has shown activity at this receptor, suggesting a potential avenue for investigation.

Furthermore, quinoline sulphonamide derivatives have been identified as potent and selective inverse agonists of the RORγ nuclear hormone receptor, which is involved in the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17. nih.gov This highlights the potential of quinoline-based compounds to modulate immune responses through interactions with key signaling receptors.

Preclinical Efficacy and Pharmacodynamic Studies

Preclinical studies are essential to evaluate the in vivo efficacy and pharmacodynamic properties of new drug candidates. For certain quinoline derivatives, preclinical data is emerging. For example, a lead quinoline sulphonamide RORγ inverse agonist was evaluated in a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis), where it was shown to reduce the disease score. nih.gov This compound also demonstrated target engagement in vivo by reducing IL-17 production after an immune challenge. nih.gov

In the context of cancer, a third-generation quinoline-3-carboxamide, ESATA-20, has been identified with an increased therapeutic index compared to its parent compound, tasquinimod. nih.gov ESATA-20 showed greater potency against prostate cancer patient-derived xenografts, suggesting its potential for clinical development as an orally active agent that disrupts key survival signaling pathways in tumors. nih.gov

While specific preclinical efficacy and pharmacodynamic data for this compound itself are not extensively reported in the provided context, the promising results from related quinoline derivatives underscore the therapeutic potential of this chemical class and warrant further investigation of this compound analogues in relevant preclinical models.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(Quinolin-3-YL)propanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, key signals include two triplets at approximately 4.49 and 2.67 ppm, corresponding to the NCH₂ and CH₂CO groups, respectively. A singlet at 3.61 ppm is attributed to the OCH₃ group. acs.org For 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, the proton at position 3 of the quinoline (B57606) ring is observed at δ 5.66 in CDCl₃. jmcs.org.mx

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate shows a characteristic signal for the N-substituted carbon at approximately δ 38.2 ppm. acs.org Other significant signals are observed at δ 32.2 (CH₂CO), 51.8 (OCH₃), 161.9 (C=O), and 171.5 (C=O). acs.org

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|---|

| Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | ¹H | CDCl₃ | 4.49 (t) | NCH₂ | acs.org |

| 2.67 (t) | CH₂CO | ||||

| 3.61 (s) | OCH₃ | ||||

| ¹³C | 38.2 | N-substitution | |||

| 32.2, 51.8, 161.9, 171.5 | CH₂CO, OCH₃, 2 x C=O | ||||

| 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid | ¹H | CDCl₃ | 5.66 | H-3 of quinoline | jmcs.org.mx |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in confirming the structure. The molecular weight of this compound is 201.23 g/mol . abovchem.com For a related derivative, 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, the mass spectrum shows a molecular ion peak (M⁺) at m/z 261. jmcs.org.mx A notable fragment is observed at m/z 243, corresponding to the loss of a water molecule (M-H₂O)⁺. jmcs.org.mx Another derivative, methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, exhibits a sodium adduct ion [M+Na]⁺ at m/z 254.27 in MALDI-MS. acs.org

| Compound | Ionization Method | m/z | Assignment | Reference |

|---|---|---|---|---|

| This compound | - | 201.23 | Molecular Weight | abovchem.com |

| 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid | - | 261 | M⁺ | jmcs.org.mx |

| 243 | [M-H₂O]⁺ | |||

| Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | MALDI | 254.27 | [M+Na]⁺ | acs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of a related compound, 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, displays characteristic absorption bands. jmcs.org.mx A broad band is observed at 3447 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group. jmcs.org.mx Another strong absorption at 1734 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. jmcs.org.mx For propanoic acid itself, the O-H stretching vibrations result in a very broad band between 3300 and 2500 cm⁻¹, a hallmark of hydrogen-bonded carboxylic acids. docbrown.info The C=O stretching vibration for propanoic acid appears in the range of 1725 to 1700 cm⁻¹. docbrown.info

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid | 3447 | O-H stretch (carboxylic acid) | jmcs.org.mx |

| 1734 | C=O stretch (carboxylic acid) | ||

| Propanoic acid | 3300-2500 (broad) | O-H stretch (hydrogen-bonded) | docbrown.info |

| 1725-1700 | C=O stretch |

X-ray Crystallography for Solid-State Structure Determination

Chiral Analysis and Stereochemical Purity Assessment

Chiral analysis is crucial for compounds that can exist as enantiomers. This compound itself is not chiral. However, derivatives of this compound can be chiral, and in such cases, methods to separate and assess the purity of the enantiomers are essential. Enantiomerically pure 3-arylalkanoic acids are valuable building blocks in the synthesis of various biologically active molecules. mdpi.com Techniques like chiral High-Performance Liquid Chromatography (HPLC) are commonly used to determine the optical purity and absolute configuration of chiral carboxylic acids. mdpi.com Enzymatic resolution, using hydrolases and esterases, is another powerful method for separating enantiomers of related arylcarboxylic acids with high efficiency and selectivity. mdpi.com The stereospecific synthesis of complex chiral molecules containing a quinoline core has been reported, with the biological activity of the individual enantiomers being explored. nih.gov

Computational Chemistry and in Silico Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its structure, stability, and reactivity. nih.govnih.gov

For 3-(quinolin-3-yl)propanoic acid, DFT calculations would be employed to optimize its three-dimensional geometry to the most stable energetic state. nih.gov From this optimized structure, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more easily excitable and thus more reactive. arabjchem.orgnih.gov

Further analysis would involve generating a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom in the quinoline (B57606) ring is expected to be a region of negative potential, while the acidic proton of the carboxyl group and the aromatic protons would show positive potential. arabjchem.org This information is crucial for predicting how the molecule will interact with biological targets, such as receptor binding sites. arabjchem.org

Reactivity descriptors, such as Fukui functions and global indices like electronegativity, chemical hardness, and electrophilicity index, can also be calculated. rsc.orgrsc.org These descriptors quantify the propensity of different atomic sites within the molecule to undergo nucleophilic or electrophilic attack, providing a more detailed picture of its reactive behavior. arabjchem.orgrsc.org Natural Bond Orbital (NBO) analysis could also be performed to investigate hyperconjugative interactions and charge delocalization within the quinoline ring system and its propanoic acid substituent. arabjchem.org

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide insight into a molecule's static electronic structure, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule behaves in a simulated environment, such as in a solvent like water. mdpi.comnih.gov

For this compound, the key flexible region is the propanoic acid side chain attached to the rigid quinoline core. The rotation around the single bonds allows this chain to adopt numerous conformations. An MD simulation would be set up by placing the molecule in a box of explicit solvent molecules (e.g., water) and allowing the system to evolve over a period of nanoseconds. researchgate.net

The simulation would reveal the preferred dihedral angles of the side chain, the stability of different conformers, and the nature of intramolecular hydrogen bonds (e.g., between the carboxylic acid group and the quinoline nitrogen). Analysis of the simulation trajectory can identify the most populated conformational clusters, representing the most stable shapes of the molecule in solution. nih.gov Understanding the accessible conformations is critical, as the biologically active conformation that binds to a target protein may not be the lowest energy state in isolation. acs.org Parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be analyzed to assess the stability of the molecule and the flexibility of specific regions, respectively. nih.gov

Virtual Screening and Ligand-Based Drug Design Methodologies

In the absence of a known biological target, ligand-based drug design methods can be employed to identify potential activities for this compound. fiveable.me These approaches leverage the principle that molecules with similar structures or properties often have similar biological activities.

One common technique is similarity searching, where large compound databases are screened to find molecules that are structurally similar to the query molecule, this compound. researchgate.net Similarity can be assessed based on 2D fingerprints (patterns of substructures) or 3D shape and electrostatic features. The identified "hit" compounds may have known biological activities, suggesting potential targets for the query molecule.

Another powerful ligand-based method is pharmacophore modeling. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated. Alternatively, a hypothetical pharmacophore can be created from this compound itself, defining features such as a hydrogen bond donor (the carboxylic acid OH), a hydrogen bond acceptor (the quinoline nitrogen and carbonyl oxygen), and an aromatic ring system. This pharmacophore could then be used to screen virtual libraries to find other structurally diverse compounds that fit the model, a process known as scaffold hopping. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is another key methodology. mdpi.comtiu.edu.iq If a series of quinoline analogs with measured biological activity were available, a QSAR model could be built to correlate molecular descriptors (like those from quantum calculations) with activity. nih.gov Such a model could then predict the activity of this compound and guide the design of more potent derivatives. mdpi.com

ADME/Tox Prediction and Pharmacokinetic Modeling

A critical aspect of drug discovery is evaluating a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. nih.gov In silico models are widely used for early assessment of these properties, helping to identify potential liabilities before resource-intensive synthesis and testing. benthamdirect.comresearchgate.netbenthamdirect.com

For this compound, a variety of computational tools, many of which are freely available web servers like SwissADME, can predict its pharmacokinetic properties. rsc.org These tools use QSAR models and rule-based systems (like Lipinski's Rule of Five) to estimate properties based on the molecule's structure. acs.orgmdpi.com

Predicted properties would include its lipophilicity (logP), aqueous solubility, potential for oral bioavailability, and likelihood of binding to plasma proteins. nih.govbenthamdirect.com Metabolism prediction models can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and predict the sites of metabolism on the molecule. Toxicity models can flag potential issues such as mutagenicity, carcinogenicity, or inhibition of key cardiac channels like hERG. nih.govresearchgate.net These predictions provide a comprehensive in silico profile that helps to assess the "drug-likeness" of the compound. eurekaselect.com

Table 2: Illustrative In Silico ADME/Tox Predictions for this compound

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Lipophilicity (logP) | 2.1 | Good balance for membrane permeability and solubility. |

| Water Solubility | Moderately Soluble | Sufficient solubility for absorption. |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Lipinski's Rule of Five | 0 Violations | Good drug-like properties. acs.org |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by this major enzyme. |

| Excretion | ||

| Primary Route | Renal | Likely excreted through the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity via this mechanism. |

| Ames Mutagenicity | Non-mutagen | Low risk of being a mutagen. |

Broader Research Applications of the 3 Quinolin 3 Yl Propanoic Acid Scaffold

Role as a Versatile Building Block in Complex Organic Synthesis

The 3-(quinolin-3-yl)propanoic acid motif serves as a valuable starting material and intermediate in the synthesis of more complex molecules. The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a common feature in many biologically active compounds and functional materials. rsc.orgnih.gov The propanoic acid side chain provides a reactive handle for various chemical transformations, making it a key component in the construction of diverse molecular architectures.

The ester and hydrazide derivatives of 3-(2-oxoquinolin-1(2H)-yl)propanoic acid, for instance, are utilized as building blocks to modify the quinolone structure. acs.orgacs.org These modifications can involve the attachment of different organic groups to enhance biological activity. acs.orgacs.org Multicomponent reactions, a powerful tool in organic synthesis, can also be employed. For example, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid can react with various amines in the presence of coupling agents to form a range of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. acs.org

Furthermore, the quinoline framework itself is a key structure in the synthesis of various derivatives. ui.ac.id The carboxylic acid group, in particular, allows for modifications with natural compounds, making quinoline-4-carboxylic acid a crucial precursor in the synthesis of new derivatives. ui.ac.id The synthesis of quinoline derivatives is an active area of research, with various methods being developed to create substituted quinolines. slideshare.netorganic-chemistry.org

Potential Applications in Materials Science

The quinoline scaffold is increasingly being explored for its potential in materials science, particularly in the development of functional materials. Quinoline derivatives have shown promise in the field of third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells. researchgate.net Their versatility allows them to be incorporated into different parts of these devices. researchgate.net

Additionally, quinoline-based compounds are being investigated for their use in organic light-emitting diodes (OLEDs) and transistors. researchgate.net The ability to tune the electronic properties of the quinoline ring through chemical modification is a key advantage in these applications. mdpi.com The development of quinolinecarboxylic acid-linked covalent organic frameworks (COFs) represents another exciting avenue. mdpi.com These materials can possess high specific surface area and robust stability, making them suitable for applications such as the removal of pollutants from water. mdpi.com

Utility in Analytical Chemistry for Separation and Detection

In analytical chemistry, the unique properties of the quinoline scaffold are harnessed for the development of sensors and separation methods. Quinoline derivatives are widely used in the design of fluorescent sensors for the detection of metal ions. mdpi.com The quinoline moiety can bind with metal ions, leading to changes in its fluorescence properties, which can be used for detection. mdpi.com

For example, quinoline-based fluorescent probes have been developed for the selective detection of copper ions and iron (III) ions. mdpi.comrsc.org These sensors can exhibit high selectivity and sensitivity, even in complex environments. mdpi.com The design of these sensors often involves modifying the quinoline structure to enhance its binding affinity and selectivity for a specific target. mdpi.com

Beyond metal ion detection, quinoline-based receptors have been designed for the fluorometric discrimination of carboxylic acids. researchgate.netnih.gov These receptors can distinguish between different types of carboxylic acids based on changes in their fluorescence emission upon binding. nih.gov Furthermore, quinoline carboxylic acids are utilized in chromatographic techniques. For instance, quinolinic acid can be analyzed using high-performance liquid chromatography (HPLC) on specialized columns. sielc.com The polar nature of the carboxylic acid groups and the nitrogen in the pyridine ring contribute to its retention and separation in mixed-mode chromatography. sielc.com

Conclusion and Future Research Directions

Synthesis of Key Achievements and Current Research Landscape

The primary achievement in the field of 3-(Quinolin-3-YL)propanoic acid and its analogues lies in its successful use as a foundational building block for the synthesis of more complex, biologically active molecules. The current research landscape is dominated by the development of derivatives aimed at treating significant global health challenges, most notably cancer and infectious diseases.

A key synthetic route involves the preparation of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, an important analogue. This is typically achieved through the hydrolysis of its corresponding ethyl ester, which is synthesized from 2-quinolinone and an acrylic acid derivative like ethyl acrylate. nih.govaccelachem.com This acid has proven to be an exceptionally useful intermediate, readily undergoing further reactions. For instance, it can be coupled with various amines using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to produce a library of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. nih.govaccelachem.combiosynth.com

The research landscape is heavily focused on the therapeutic potential of these derivatives. A significant body of work has explored their efficacy as anticancer agents. accelachem.com Notably, derivatives of this compound have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govbiosynth.com One such derivative, referred to as compound 9e in a recent study, demonstrated powerful cytotoxic effects against the MCF-7 breast cancer cell line and significant EGFR inhibition. biosynth.com

Beyond oncology, the versatile quinoline (B57606) scaffold is being leveraged to combat infectious diseases. Research has shown that quinoline derivatives can be developed into potent antitubercular and anti-HIV agents, addressing critical needs in global health. reagentia.eu The general consensus in the scientific community is that the quinoline nucleus is a privileged pharmacophore, and compounds derived from this compound are promising candidates for the development of new therapeutics. nih.govaccelachem.com

Table 1: Selected Research Findings on Derivatives of this compound

| Derivative Class | Research Focus | Key Findings |

|---|---|---|

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides | Anticancer (Breast Cancer) | Potent cytotoxicity against MCF-7 cells; significant EGFR inhibition. accelachem.combiosynth.com |

| Quinoline-4-yl-1,2,3-triazoles | Antitubercular | Several compounds found to be active against Mycobacterium tuberculosis H37Rv. reagentia.eu |

| Quinoline–1,2,3-triazole–aniline (B41778) hybrids | Anti-HIV / Antitubercular | One hybrid showed activity 9-fold greater than the reference drug AZT against HIV-1. |

Identification of Unaddressed Research Questions and Methodological Challenges

Despite the promising results, several research questions remain unanswered, and methodological challenges persist. While extensive research has been conducted on derivatives, the biological activity of the parent compound, this compound itself, is not well-characterized in the existing literature. Its primary role has been that of a synthetic intermediate, and its intrinsic therapeutic potential is an unaddressed question.